![molecular formula C17H11ClN2O2 B12618811 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-46-2](/img/structure/B12618811.png)
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a chemical compound that belongs to the class of heterocyclic aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a pyridine ring, which is further substituted with a chloropyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloropyridin-3-ol with a suitable halogenating agent to form 5-chloropyridin-3-yl halide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-hydroxypyridine under basic conditions to form 6-[(5-chloropyridin-3-yl)oxy]pyridine.
Formylation: The final step involves the formylation of the coupled product using a formylating agent such as Vilsmeier-Haack reagent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.
Reduction: 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as optical or electronic materials.
Mécanisme D'action
The mechanism of action of 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzoic acid:
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol: A reduced derivative with different chemical properties.
6-[(5-Chloropyridin-3-yl)oxy]pyridine: A precursor in the synthesis of the target compound.
Uniqueness
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a benzaldehyde group with a chloropyridinyl-substituted pyridine ring makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918138-46-2 |
|---|---|
Formule moléculaire |
C17H11ClN2O2 |
Poids moléculaire |
310.7 g/mol |
Nom IUPAC |
2-[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]benzaldehyde |
InChI |
InChI=1S/C17H11ClN2O2/c18-14-7-15(10-19-9-14)22-17-6-5-12(8-20-17)16-4-2-1-3-13(16)11-21/h1-11H |
Clé InChI |
JCRSPZOINYWAES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)OC3=CC(=CN=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)

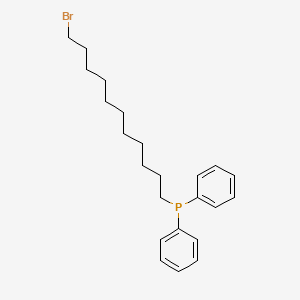
![L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine](/img/structure/B12618745.png)
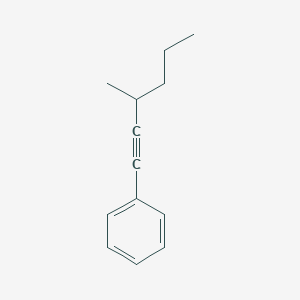
![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
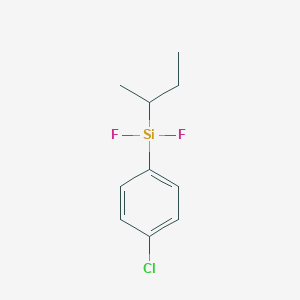
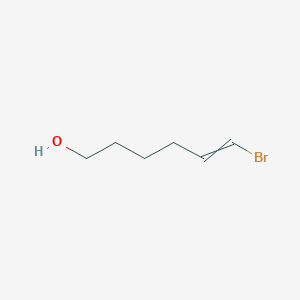
![2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12618767.png)

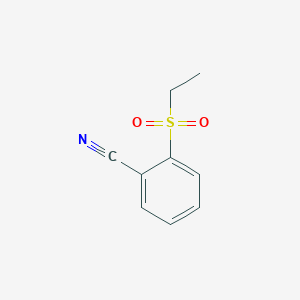
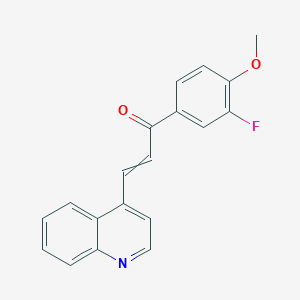

![[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
